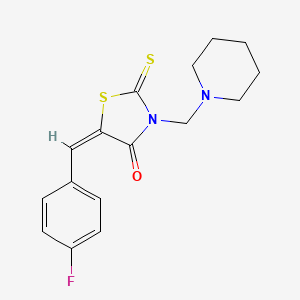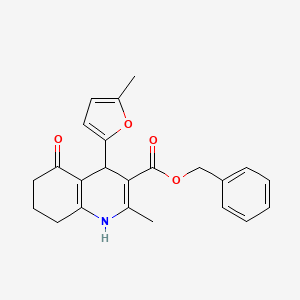![molecular formula C14H19NOS B5140956 1-[2-(methylthio)benzoyl]azepane](/img/structure/B5140956.png)
1-[2-(methylthio)benzoyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(methylthio)benzoyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the azepane family. This compound has a wide range of applications in the field of medicine, biochemistry, and other scientific fields.
Wirkmechanismus
The mechanism of action of 1-[2-(methylthio)benzoyl]azepane is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in tumor growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation. In addition, it has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in tumor growth.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to inhibit tumor growth and reduce inflammation. In addition, it has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are required for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(methylthio)benzoyl]azepane in lab experiments is its potential as an anti-tumor and anti-inflammatory agent. It has been shown to have significant effects in animal models of tumor growth and inflammation. However, one of the limitations of using this compound is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(methylthio)benzoyl]azepane. One of the main directions is the development of new anti-tumor and anti-inflammatory agents based on this compound. In addition, further studies are required to determine the mechanism of action of this compound and its potential side effects. Further studies are also required to determine the potential applications of this compound in other fields of scientific research.
Synthesemethoden
The synthesis of 1-[2-(methylthio)benzoyl]azepane can be achieved through various methods. One of the most common methods is the reaction of 2-(methylthio)benzoyl chloride with azepane in the presence of a base. This reaction results in the formation of this compound. Another method involves the reaction of 2-(methylthio)benzoic acid with azepane in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
1-[2-(methylthio)benzoyl]azepane has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anti-tumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been studied for its potential use as an anti-inflammatory agent. It has been shown to have anti-inflammatory effects in animal models of inflammation.
Eigenschaften
IUPAC Name |
azepan-1-yl-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-17-13-9-5-4-8-12(13)14(16)15-10-6-2-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRASWPURGOIEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5140873.png)


![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B5140882.png)

![methyl 7-cyclopropyl-3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140909.png)
![N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5140915.png)
![3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5140918.png)
![1-[(1-cycloheptyl-6-oxo-3-piperidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5140923.png)
![2-{[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5140928.png)

![(3aS*,5S*,9aS*)-2-phenyl-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5140967.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)
![5-(5-chloro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5140985.png)